Mal-amido-PEG4-NHS ester

ADC conjugation PROTAC linker optimization bioconjugate spacer length

Researchers developing ADCs or PROTACs often face aggregation and reproducibility issues caused by polydisperse or hydrophobic linkers. Mal-amido-PEG4-NHS ester (CAS 756525-99-2) is a homogeneous, single-molecular-weight crosslinker that directly addresses these pain points. - The discrete 24.6 Å PEG4 spacer enables precise ternary complex geometry control for PROTAC SAR studies, eliminating chain-length heterogeneity as a confounding variable. - The hydrophilic spacer mitigates aggregation of ADCs with hydrophobic payloads at DAR >4, outperforming hydrophobic linkers like SMCC. - Maleimide reacts selectively with thiols (pH 6.5-7.5); NHS ester couples to primary amines (pH 7-9), ensuring robust, reproducible two-step bioconjugation.

Molecular Formula C22H31N3O11
Molecular Weight 513.5 g/mol
CAS No. 756525-99-2
Cat. No. B608811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG4-NHS ester
CAS756525-99-2
SynonymsMal-amido-PEG4-NHS
Molecular FormulaC22H31N3O11
Molecular Weight513.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)
InChIKeyXSRYGQJQNPJNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG4-NHS Ester: Heterobifunctional PEG4 Linker Overview


Mal-amido-PEG4-NHS ester (CAS 756525-99-2) is a heterobifunctional polyethylene glycol (PEG) crosslinker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester bridged by a discrete four-unit PEG spacer . The maleimide moiety reacts specifically with sulfhydryl (–SH) groups on cysteine residues at pH 6.5–7.5 to form stable thioether bonds, while the NHS ester couples to primary amines (–NH₂) on proteins or peptides at pH 7–9 to form irreversible amide bonds . The PEG4 spacer (four ethylene glycol units) confers hydrophilicity, reduces steric hindrance, and enhances conjugate flexibility, making this linker widely employed in antibody–drug conjugate (ADC) synthesis and proteolysis-targeting chimera (PROTAC) assembly .

Why Generic Maleimide-NHS Linker Substitution Fails


While multiple maleimide-NHS heterobifunctional linkers share the same reactive termini, substitution with generic analogs introduces substantial variability in critical conjugate parameters. The discrete PEG4 spacer arm length (24.6 Å) directly dictates the spatial separation between conjugated biomolecules, affecting binding avidity and steric accessibility in downstream applications . Unlike heterogeneous polymer PEG preparations that contain a dispersed range of chain lengths, Mal-amido-PEG4-NHS ester is a homogeneous, single-molecular-weight compound, enabling reproducible conjugate characterization and batch-to-batch consistency . Furthermore, the absence of a cyclohexane bridge (present in SMCC-based linkers) alters aqueous stability profiles and maleimide hydrolysis kinetics, while the specific PEG chain length governs conjugate solubility and aggregation resistance [1]. The quantitative evidence below demonstrates where these molecular distinctions translate into measurable performance differences.

Quantitative Differentiation Evidence


Defined Spacer Arm Length Enables Predictable Crosslinking

Mal-amido-PEG4-NHS ester (synonym: Mal-dPEG4-NHS, NHS-PEG4-Maleimide) possesses a precisely defined spacer arm length of 24.6 Å, representing the n=4 member of the SM(PEG)n homologous series. This discrete length sits at the lower-to-mid range of the available series, which spans from 17.6 Å (n=2) to 95.2 Å (n=24) . In contrast, SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), a widely used non-PEG maleimide-NHS crosslinker, provides a spacer arm length of only 8.3 Å when measured from amine to sulfhydryl reactive groups . The 24.6 Å length of Mal-amido-PEG4-NHS ester offers approximately 3-fold greater reach than SMCC, enabling crosslinking of targets with deeper buried residues or larger steric constraints without resorting to excessively long PEG chains that may introduce unwanted flexibility or entropic penalties.

ADC conjugation PROTAC linker optimization bioconjugate spacer length

Hydrophilic PEG4 Spacer Prevents Aggregation at High DAR

PEG-containing hydrophilic linkers, including those with the PEG4 architecture characteristic of Mal-amido-PEG4-NHS ester, enable conjugation of hydrophobic cytotoxic payloads at higher drug-to-antibody ratios (DAR) than hydrophobic linkers such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butyrate) and SMCC, without triggering aggregation or loss of antibody binding affinity [1]. In a systematic evaluation of antibody–maytansinoid conjugates (AMCs), PEG-containing linkers produced conjugates that maintained monomeric integrity and antigen-binding affinity at elevated DAR values where hydrophobic SPDB and SMCC linkers induced substantial aggregation and affinity loss [1]. This hydrophilic advantage stems from the PEG spacer's capacity to transfer aqueous solubility to the crosslinked conjugate, reducing hydrophobic-driven aggregation .

ADC aggregation DAR optimization hydrophilic linker

Maleimide-Thiol Selectivity Ensures Orthogonal Conjugation

At pH 7, the maleimide group of Mal-PEG4-NHS ester reacts 1,000 times faster with thiols (–SH) than with amines (–NH₂) . This pronounced kinetic selectivity ensures that during sequential bioconjugation protocols, the maleimide moiety preferentially and efficiently captures thiol-containing targets while the NHS ester remains available for subsequent amine coupling. In practice, this differential reactivity permits orthogonal two-step conjugation without requiring protection/deprotection strategies, provided that reactions are performed within the optimal pH ranges (maleimide-thiol at pH 6.5–7.5; NHS-amine at pH 7–9) .

bioconjugation selectivity maleimide chemistry site-specific labeling

Monodisperse PEG4 Chain Delivers Homogeneous Conjugates

Mal-amido-PEG4-NHS ester is synthesized as a discrete, single-molecular-weight compound with precisely four ethylene glycol units (n=4), yielding a defined molecular weight of 513.50 Da and a homogeneous chain length . This contrasts with traditional polymer PEG linkers, which exist as heterogeneous mixtures with a dispersed range of chain lengths distributed around an average molecular weight . Discrete PEG compounds enable superior optimization and characterization of surface protein modifications because each conjugate species has a uniform, predictable hydrodynamic radius and PEG mass contribution . In ADC and PROTAC development, conjugate heterogeneity introduced by polydisperse PEG can confound analytical characterization and regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.

discrete PEG monodisperse linker conjugate homogeneity

Optimal Use Cases in Bioconjugation


ADC Conjugation with Hydrophobic Payloads at Elevated DAR

When developing antibody–drug conjugates (ADCs) with hydrophobic payloads such as maytansinoids or auristatins, the hydrophilic PEG4 spacer of Mal-amido-PEG4-NHS ester mitigates aggregation at higher drug-to-antibody ratios (DAR) compared to hydrophobic linkers like SMCC or SPDB [1]. This application scenario is particularly relevant for programs aiming to achieve DAR >4 with hydrophobic warheads, where aggregation otherwise limits payload loading and compromises conjugate homogeneity and in vivo pharmacokinetics. The discrete 24.6 Å spacer length provides sufficient reach to access partially buried cysteine residues while maintaining conjugate solubility.

PROTAC Synthesis with Defined Linker Length

In PROTAC development, linker length and composition critically influence ternary complex formation (E3 ligase–PROTAC–target protein) and subsequent ubiquitination efficiency. Mal-amido-PEG4-NHS ester provides a precisely defined 24.6 Å PEG4 spacer, enabling systematic structure–activity relationship (SAR) studies where linker length is a controlled variable . The monodisperse nature of the PEG4 chain eliminates the confounding variable of chain-length heterogeneity, allowing researchers to attribute degradation potency (DC₅₀) differences solely to ternary complex geometry rather than linker polydispersity .

High-Efficiency Affinity Resin Preparation

Mal-amido-PEG4-NHS ester enables a robust two-step protocol for synthesizing peptide-functionalized affinity resins. First, the NHS ester reacts with primary amines on the resin (e.g., Toyopearl amino resin) at pH 7–9 to form a stable amide bond, anchoring the PEG4-maleimide spacer arm . Second, a cysteine-containing ligand (e.g., HWRGWV-miniPEG-C peptide) attacks the maleimide group at pH 6.5–7.5 to form a covalent thioether linkage, yielding the target affinity resin. The 1,000-fold maleimide-thiol selectivity at pH 7 ensures that the maleimide remains intact during the initial amine-coupling step, preventing unwanted cross-reactivity .

Site-Specific Antibody Labeling with Minimal Steric Hindrance

For applications requiring conjugation to engineered cysteine residues (e.g., THIOMAB antibody platform), Mal-amido-PEG4-NHS ester offers an optimal balance of spacer length and hydrophilicity. The 24.6 Å PEG4 arm provides sufficient reach to access partially solvent-exposed cysteines while avoiding the excessive flexibility of longer PEG chains that can complicate conjugate characterization. The hydrophilic PEG spacer transfers aqueous solubility to the labeled antibody, reducing the risk of precipitation or aggregation that frequently accompanies hydrophobic fluorophore or biotin labeling .

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